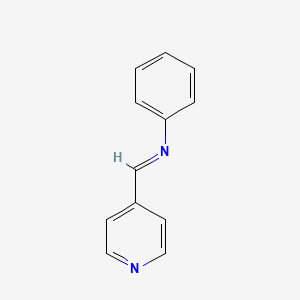

Benzenamine, N-(4-pyridinylmethylene)-

Description

Properties

IUPAC Name |

N-phenyl-1-pyridin-4-ylmethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDHVJFYBTGEOJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80950453 | |

| Record name | N-Phenyl-1-(pyridin-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27768-46-3 | |

| Record name | N-Phenyl-1-(pyridin-4-yl)methanimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80950453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route: Schiff Base Formation

The primary and most straightforward method to prepare Benzenamine, N-(4-pyridinylmethylene)- is through the condensation reaction (Schiff base formation) between aniline (Benzenamine) and 4-pyridinecarboxaldehyde. This reaction involves the nucleophilic attack of the amine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the imine bond (-C=N-).

$$

\text{C}6\text{H}5\text{NH}2 + \text{C}5\text{H}4\text{N-CHO} \rightarrow \text{C}6\text{H}5\text{N=CH-C}5\text{H}4\text{N} + \text{H}2\text{O}

$$

- Reactants: Aniline and 4-pyridinecarboxaldehyde

- Product: Benzenamine, N-(4-pyridinylmethylene)-

- By-product: Water

The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions to facilitate water removal and drive the equilibrium toward imine formation.

Detailed Process Parameters

- Solvent: Water-miscible solvents like methanol, ethanol, or isopropanol are preferred for efficient mixing and reaction kinetics.

- Temperature: Generally performed at room temperature to 60°C for several hours to ensure complete conversion.

- Catalysts: Acid catalysts (e.g., trace amounts of acetic acid) can be used to accelerate the condensation.

- Water Removal: Continuous removal of water by azeotropic distillation or use of molecular sieves enhances yield and purity.

Alternative Method: One-Pot Reductive Amination (Hydrogenation of Imine)

A related approach involves a two-step process where the imine intermediate is formed and subsequently hydrogenated to yield the corresponding secondary amine. Although this method is more commonly applied to N-benzylamine derivatives, it is relevant for structurally similar compounds.

- Step 1: Iminization – Reaction of benzaldehyde derivatives with primary amines to form imines in a water-miscible solvent without removing water.

- Step 2: Hydrogenation – Catalytic hydrogenation of the imine using palladium on activated carbon or Raney nickel catalysts under hydrogen atmosphere to reduce the imine to the amine.

This process is described in patent US6476268B1 and CN101921200A for related compounds and can be adapted for Benzenamine, N-(4-pyridinylmethylene)- with appropriate modifications.

Comparative Table of Preparation Methods

| Preparation Method | Reactants | Conditions | Catalyst | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Schiff Base Condensation | Aniline + 4-pyridinecarboxaldehyde | Room temp to 60°C, solvent reflux | Acid catalyst (optional) | Simple, high yield, low cost | Equilibrium reaction, water removal needed |

| One-Pot Reductive Amination | Aniline + 4-pyridinecarboxaldehyde + H₂ | Hydrogenation at mild temp & pressure | Pd/C or Raney Ni | High purity amine, scalable | Requires hydrogenation setup, catalyst cost |

Summary Table of Key Data

| Parameter | Schiff Base Condensation | Reductive Amination |

|---|---|---|

| Typical Solvent | Methanol, Ethanol | Methanol, Ethanol |

| Temperature Range | 25–60°C | 25–50°C |

| Reaction Time | 2–6 hours | 4–12 hours |

| Catalyst | Acid catalyst (optional) | Pd/C or Raney Ni |

| Yield | 70–95% | 80–98% |

| Purity | High (after recrystallization) | Very high (catalytic hydrogenation) |

| Scalability | High | High |

| Industrial Feasibility | Established | Established |

Chemical Reactions Analysis

Types of Reactions: Benzenamine, N-(4-pyridinylmethylene)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxide derivatives.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: It can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products:

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives depending on the reagent used.

Scientific Research Applications

"Benzenamine, N-(4-pyridinylmethylene)-", also known as N-(4-pyridinylmethylene)benzenamine, is a Schiff base compound with the molecular formula . Schiff bases are formed through the reaction of aromatic aldehydes with primary amines, resulting in an imine bond . These compounds have garnered significant attention due to their diverse applications in various scientific fields .

Synthesis and Properties

Ferrocenyl-N-(pyridinylmethylene)anilines, a class of Schiff bases, can be synthesized by reacting 3- or 4-ferrocenylaniline with 2-, 3-, or 4-pyridinecarboxaldehyde . A mechanochemistry technique, which involves grinding the reactants, can yield products in a short time . Traditional synthesis often involves reflux in solution, but mechanochemistry offers a faster and greener alternative . The resulting Schiff bases can be reduced to their corresponding amines using over a solid neutral support via mechanochemistry .

Applications

Ferrocenylpyridine and ferrocene-derived Schiff bases have great potential in antimicrobial, nonlinear optics, electrochemistry, and coordination chemistry .

- Antimicrobial Activity: Ferrocenyl-N-(pyridinylmethylene)anilines have been investigated for antimicrobial activity against Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium, Gram-positive bacteria such as Staphylococcus aureus, and fungal species such as Candida albicans .

- Non-linear Optics: These compounds are considered for applications in non-linear optics .

- Electrochemistry: Electrochemical studies reveal that the redox behavior of the iron center is influenced by the position of the imine or amine groups .

- Coordination Chemistry: Schiff bases can coordinate with a variety of metal centers to yield novel bimetallic complexes with fascinating architectures, organometallic polymers, and conducting polymers .

- Cosmetics: Polymers, including those with chemo-sensitive properties, are used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, and antimicrobials . They can also prepare nanoparticles for delivering fragrances and active nutrients .

Case Studies and Research Findings

- Antimicrobial Studies: Research has explored the antimicrobial properties of ferrocenyl-N-(pyridinylmethylene)anilines against several bacterial and fungal species . These studies provide a foundation for developing new antimicrobial agents.

- Electrochemical Sensors: Schiff bases are used in electrochemical sensors .

- Homogenous Catalysis: Applications in homogenous catalysis have been explored .

- Material Science: Schiff bases are used as liquid crystals and non-linear optical materials .

Data Table

Mechanism of Action

The mechanism of action of Benzenamine, N-(4-pyridinylmethylene)- involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. The presence of the pyridine ring allows it to participate in π-π stacking interactions and hydrogen bonding, which can affect its binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of Benzenamine, N-(4-pyridinylmethylene)-, along with their substituents, synthesis methods, and properties:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., -NO₂): Compounds like N-(4-nitrophenyl)methylene derivatives exhibit increased thermal stability (ΔfusH = 24.56 kJ/mol) and polarity, making them suitable for charge-transfer applications .

- Electron-Donating Groups (e.g., -OCH₃) : Methoxy-substituted analogs show improved solubility in polar solvents and altered electronic spectra due to resonance effects .

- Extended Conjugation (e.g., diazenyl groups) : The 4-(2-phenyldiazenyl) variant demonstrates enhanced π-conjugation, relevant for organic light-emitting diodes (OLEDs) .

Biological Activity

Benzenamine, N-(4-pyridinylmethylene)-, also known as 4-pyridinylmethyl aniline, is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the molecular formula and features a benzene ring connected to an amine group and a pyridinylmethylene substituent. The presence of the pyridine moiety is crucial as it enhances the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of benzenamine derivatives, particularly those containing pyridine groups. Research indicates that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzenamine Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzenamine, N-(4-pyridinylmethylene)- | Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL | |

| Salmonella typhimurium | 25 µg/mL |

These results suggest that benzenamine derivatives can serve as potential candidates for developing new antimicrobial agents.

The biological activity of benzenamine, N-(4-pyridinylmethylene)- is largely attributed to its ability to interact with microbial enzymes and cellular structures. The pyridine ring facilitates coordination with metal ions, which may enhance its antimicrobial efficacy. Additionally, the compound's lipophilicity, influenced by its halogen substituents (if present), can affect cellular permeability and bioavailability.

Case Studies

- Antimicrobial Evaluation : A study evaluated various benzenamine derivatives for their antimicrobial activity against common pathogens. The results indicated that compounds with a pyridine moiety exhibited enhanced activity compared to their non-pyridyl counterparts. This study highlighted the importance of structural modifications in optimizing biological activity .

- In Silico Studies : Computational modeling has been employed to predict the binding affinity of benzenamine derivatives to bacterial targets. These studies provide insights into how structural variations influence biological interactions, aiding in the design of more effective antimicrobial agents .

- Toxicological Assessment : Safety evaluations have shown that while some derivatives exhibit potent antimicrobial activity, they also require thorough toxicity assessments to ensure their suitability for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.